Harnosal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

51484-73-2 |

|---|---|

Molecular Formula |

C19H22N8O4S4 |

Molecular Weight |

554.7 g/mol |

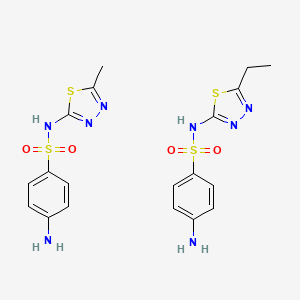

IUPAC Name |

4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C10H12N4O2S2.C9H10N4O2S2/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h3-6H,2,11H2,1H3,(H,13,14);2-5H,10H2,1H3,(H,12,13) |

InChI Key |

SCFHVPCQMIYDHU-UHFFFAOYSA-N |

SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |

Other CAS No. |

51484-73-2 |

Synonyms |

harnosal sulfaethidole, sulfamethizole drug combination sulfamethizole, sulfaethidole drug combination |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Carnosol: A Technical Guide

Executive Summary: Carnosol, a naturally occurring polyphenolic diterpene found in rosemary (Rosmarinus officinalis), has garnered significant attention for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Its mechanism of action is multifaceted, involving the modulation of numerous deregulated signaling pathways central to the pathogenesis of various diseases, particularly cancer and inflammatory conditions. Carnosol exerts its effects by targeting key cellular processes, including the inhibition of pro-inflammatory pathways like Nuclear Factor-kappa B (NF-κB), suppression of pro-survival and proliferative signaling cascades such as PI3K/Akt/mTOR and STAT3, induction of antioxidant responses through the Nrf2 pathway, and promotion of apoptosis.[3][4][5] This document provides an in-depth technical overview of these mechanisms, supported by quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

Carnosol's therapeutic potential stems from its ability to interact with and modulate multiple critical signaling networks simultaneously.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

A cornerstone of Carnosol's biological activity is its potent anti-inflammatory effect, primarily mediated through the suppression of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][6] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate NF-κB, leading to the production of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]

Carnosol has been shown to inhibit LPS-stimulated nitric oxide (NO) production in RAW 264.7 macrophage cells with an IC50 of 9.4 µM.[3][6][8] This is achieved by preventing the nuclear translocation of NF-κB subunits.[6][9] The mechanism involves the down-regulation of Inhibitor κB (IκB) kinase (IKK) activity, which in turn inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6][9][10] Furthermore, Carnosol can inhibit the activation of MAPKs, including p38 and p44/42 (ERK1/2), which are also involved in the upstream regulation of iNOS expression.[3][6][9] In rheumatoid arthritis models, Carnosol, in synergy with Rosmanol, has been shown to inhibit the TLR4/NF-κB/MAPK pathway.[11][12]

Antioxidant Activity: Activation of the Nrf2 Pathway

Carnosol exhibits significant antioxidant properties by activating the Nuclear factor-erythroid 2 related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[5][13] Under normal conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] Carnosol can interrupt the Nrf2-Keap1 interaction, leading to Nrf2 accumulation in the nucleus.[5][14]

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression.[5][15] This includes phase II detoxification enzymes like glutathione-S-transferase (GST) and NAD(P)H-quinone reductase (QR), as well as antioxidant proteins like heme oxygenase 1 (HO-1) and Sestrin-2.[3][5][15] This mechanism enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.[1][13]

Anti-Cancer Activity

Carnosol's anti-cancer effects are extensive, targeting multiple signaling pathways that regulate cell proliferation, survival, apoptosis, and metastasis.[1][3]

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumorigenesis.[4] Carnosol has been shown to suppress the activation of the STAT3 signaling pathway.[4][16] The mechanism involves a ROS-dependent targeting of STAT3 for proteasome-mediated degradation.[4] This leads to the downregulation of both total and phosphorylated STAT3 levels.[4][17]

Inhibition of STAT3 by Carnosol subsequently attenuates the expression of STAT3 target genes involved in cell survival and proliferation, such as survivin and cyclins (D1, D2, D3).[16][18] This effect has been observed in breast cancer, colon cancer, and melanoma cells.[4][16][18] Upstream kinases of STAT3, such as Jak2 and Src, are also inhibited by Carnosol treatment.[2][18]

Carnosol effectively induces apoptosis (programmed cell death) in various cancer cell lines.[3][16] It modulates the Bcl-2 family of proteins, decreasing the expression of anti-apoptotic members like Bcl-2 and Bcl-xL while increasing the levels of pro-apoptotic proteins like Bax.[3][16] This shift disrupts the mitochondrial membrane potential, leading to the activation of caspases (caspase-9 and -3) and the subsequent cleavage of poly-(ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis.[2][3][18] Carnosol also induces the expression of the tumor suppressor p53.[16][18]

In addition to inducing apoptosis, Carnosol can cause cell cycle arrest, primarily at the G2/M phase, thereby inhibiting cancer cell proliferation.[1][2][3]

The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a critical pro-survival signaling cascade that is frequently hyperactivated in cancer.[19] Carnosol has been shown to inhibit this pathway.[1][3] In microglia cells, Carnosol treatment leads to the upregulation of phosphorylated PI3K, Akt, and mTOR, suggesting a neuroprotective role in that context.[20] However, in many cancer models, it inhibits the phosphorylation of Akt and mTOR, thereby suppressing cell growth and survival.[21] This dual role highlights the context-dependent nature of Carnosol's effects.

Quantitative Data Summary

The efficacy of Carnosol has been quantified in numerous studies across various cell lines and models. The following tables summarize key findings.

Table 1: Inhibitory Concentrations (IC50) of Carnosol

| Cell Line | Effect Measured | IC50 Value | Reference(s) |

|---|---|---|---|

| RAW 264.7 | LPS-stimulated NO production | 9.4 µM | [3][6][8] |

| B16/F10 Melanoma | MMP-9 mRNA expression | 5 µM | [3] |

| MCF-7 (Breast Cancer) | Cytotoxicity | 82 µM |[3] |

Table 2: Effects of Carnosol on Protein Expression and Other Biological Activities

| Target/Activity | Cell Line/Model | Carnosol Concentration/Dose | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Bcl-2 Protein | Leukemia Cell Lines | 18 µM | 33% to 53% reduction | [3] |

| GST Activity | Female Rat (in vivo) | 100-400 mg/kg (IP) | 1.6 to 1.9-fold increase | [1][3] |

| QR Activity | Female Rat (in vivo) | 100-400 mg/kg (IP) | 3.1 to 4.8-fold increase | [1] |

| Skin Tumor Formation | Mouse (in vivo) | 1, 3, 10 µM | 38%, 63%, 78% inhibition | [3] |

| DMBA-DNA Adducts | Rat (in vivo) | - | 40% inhibition | [3] |

| Mammary Tumor Formation | Rat (in vivo) | 100, 200 mg/kg | 33%, 30% inhibition |[3] |

Key Experimental Protocols

The following are generalized protocols for key experiments frequently cited in Carnosol research. These should be adapted based on specific laboratory conditions and reagents.

Cell Viability Assessment (MTT Assay)

This protocol assesses the effect of Carnosol on cell viability by measuring the metabolic activity of living cells.

-

Cell Seeding: Seed cells (e.g., RAW264.7, BMMCs) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.[22]

-

Treatment: Treat the cells with various concentrations of Carnosol (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[22][23]

-

MTT Incubation: Add MTT solution (50 µg/µl) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[22]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., 0.04-0.1 N HCl in isopropanol or DMSO) to dissolve the formazan crystals.[22]

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[22] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify the expression levels of specific proteins (e.g., STAT3, p-p65, Bcl-2) following Carnosol treatment.

-

Cell Lysis: After treating cells with Carnosol for the desired time (e.g., 0-60 min for signaling events), wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[22]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[22]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 100 µg) by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22][24]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]

-

Blocking & Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a specific primary antibody (e.g., anti-STAT3, 1:1000 dilution) overnight at 4°C.[4][24]

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 dilution) for 1-2 hours at room temperature.[24]

-

Visualization: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.[24] A loading control like β-actin or GAPDH is used to normalize protein levels.[17]

RNA Extraction and RT-PCR for Gene Expression

This protocol measures the effect of Carnosol on the mRNA expression levels of target genes like MMP-9.

-

Cell Treatment: Treat cells (e.g., MDA-MB-231) with the desired concentrations of Carnosol for 24 hours.[4]

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy kit) according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers (e.g., for MMP-9 and a housekeeping gene like GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification curves to determine the relative expression of the target gene, normalized to the housekeeping gene, using the ΔΔCt method.[4]

References

- 1. Anticancer Properties of Carnosol | Encyclopedia MDPI [encyclopedia.pub]

- 2. Anticancer Properties of Carnosol: A Summary of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnosol, a Natural Polyphenol, Inhibits Migration, Metastasis, and Tumor Growth of Breast Cancer via a ROS-Dependent Proteasome Degradation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carnosol as a Nrf2 Activator Improves Endothelial Barrier Function Through Antioxidative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Inhibitory Effect of Carnosol on Phthalic Anhydride-Induced Atopic Dermatitis via Inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carnosol, an antioxidant in rosemary, suppresses inducible nitric oxide synthase through down-regulating nuclear factor-kappaB in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Rosmanol and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rosmanol and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Carnosol as a Nrf2 Activator Improves Endothelial Barrier Function Through Antioxidative Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oatext.com [oatext.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Carnosol induces apoptosis through generation of ROS and inactivation of STAT3 signaling in human colon cancer HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carnosic Acid Induces Apoptosis and Inhibits Akt/mTOR Signaling in Human Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Carnosol suppresses microglia cell inflammation and apoptosis through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anticancer Properties of Carnosol: A Summary of in Vitro and In Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Carnosol inhibits osteoclastogenesis in vivo and in vitro by blocking the RANKL-induced NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Pharmacokinetic Analysis of Carnosic Acid and Carnosol in Standardized Rosemary Extract and the Effect on the Disease Activity Index of DSS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]

Carnosol: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnosol is a naturally occurring phenolic diterpene that has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anti-cancer properties. First isolated in 1942, this compound is predominantly found in culinary herbs of the Lamiaceae family, most notably rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). This technical guide provides an in-depth overview of the discovery of carnosol, its primary natural sources with quantitative data on its concentration, and detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this guide elucidates the molecular mechanisms of carnosol's biological activity by detailing its modulation of key signaling pathways, including NF-κB, PI3K/Akt, STAT3, and SARM1, supported by experimental workflows and pathway diagrams.

Discovery and Chemical Structure

Carnosol was first isolated in 1942 from sage (Salvia carnosa).[1] However, its precise chemical structure was not fully elucidated until 1964 by Brieskorn and colleagues.[1][2] It is an ortho-diphenolic diterpene with an abietane carbon skeleton, characterized by hydroxyl groups at positions C-11 and C-12 and a lactone moiety across the B ring.[1] Carnosol is an oxidative degradation product of carnosic acid, another major bioactive compound in rosemary and sage.[1]

Natural Sources and Quantitative Data

Carnosol is primarily found in plants belonging to the Lamiaceae family.[3][4][5] Rosemary and sage are the most significant natural sources, with carnosol and carnosic acid together accounting for over 90% of the antioxidant activity of their extracts.[1][6] The concentration of carnosol can vary significantly depending on the plant species, variety, growing conditions, and extraction method.[6]

| Plant Source | Variety/Cultivar | Plant Part | Extraction Solvent/Method | Carnosol Concentration (mg/g dry weight) | Reference |

| Rosmarinus officinalis | Sudbury Blue | Young Leaves | Dichloromethane | ~2 | [7] |

| Rosmarinus officinalis | Not Specified | Leaves | Supercritical CO2 Extraction | Not specified directly for carnosol, but present | [8] |

| Rosmarinus officinalis | Moroccan crops | Leaves | Ethanolic extract | 11.7% to 17.3% of extract | [9] |

| Salvia officinalis | Not Specified | Leaves | Methanol | 0.4 | [6] |

| Salvia officinalis | Not Specified | Leaves | Acetone | 1.66 ± 0.21 | [6] |

| Salvia officinalis | Tunisian crops | Leaves | Not Specified | 5.045 to 5.947 | [10] |

| Salvia officinalis | Northern Italy samples | Leaves | Methanol | 1.1 to 9.0 (g/kg of extract) | [6] |

| Lepechinia mutica | Not Specified | Dried Leaves | Ethyl Acetate | 0.81 ± 0.04 | [11] |

Experimental Protocols

Extraction of Carnosol from Plant Material

Objective: To extract carnosol and other phenolic compounds from rosemary or sage leaves.

Method 1: Dichloromethane Extraction from Trichomes [7]

-

Detach fresh rosemary leaves.

-

Dip the leaves in dichloromethane (1 mL) for 30 seconds to extract compounds from the leaf trichomes.

-

Evaporate the solvent under a stream of nitrogen gas.

-

Re-dissolve the dried extract in 250 µL of methanol containing 0.5% (v/v) phosphoric acid for subsequent analysis.

Method 2: Supercritical Fluid Extraction (SFE) [6][8]

-

Dry and grind the plant material (e.g., sage leaves).

-

Perform SFE using supercritical CO2. Optimal conditions for sage have been reported as a pressure of 29.5 MPa, a temperature of 49.1 °C, and a CO2 flow rate of 3 kg/h .[6][12]

-

The resulting oleoresin can be further purified. For rosemary, hexane precipitation can be used to obtain a carnosic acid/carnosol-rich powder.[8]

Method 3: Sonication-Assisted Extraction [4]

-

Grind fresh plant material.

-

Suspend the ground material in a suitable solvent (acetone has been shown to be effective for carnosic acid, the precursor to carnosol).

-

Perform sonication to assist in the extraction process.

-

Filter the extract before analysis.

Isolation and Purification of Carnosol

Objective: To obtain highly purified carnosol from a crude plant extract.

Method: Centrifugal Partition Chromatography (CPC) [1]

-

Solvent System Preparation: Prepare a two-phase solvent system of hexane/ethyl acetate/methanol/water (3:2:3:2 v/v).

-

Column Preparation: Load a 500 mL CPC column and rotate it at 1800 rpm.

-

Sample Loading: Dissolve the crude rosemary extract (e.g., 900 mg) and load it onto the column.

-

Chromatography: Run the chromatography in the elution-extrusion descending mode.

-

Fraction Collection: Collect the fractions containing carnosol. Purity can be assessed by HPLC. This method has been reported to yield carnosol with a purity of 94.4 ± 0.9% and a recovery of 94.8 ± 2.3%.[1]

Quantification of Carnosol by HPLC

Objective: To accurately determine the concentration of carnosol in an extract.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [4][11]

-

Chromatographic System: Use a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. An example gradient program is:

-

0-4 min: 100% A (30% acetonitrile/70% water/0.1% formic acid)

-

4-17 min: 50% A / 50% B (60% acetonitrile/40% water/0.1% formic acid)

-

17-20 min: 100% B

-

20-25 min: 100% A[11]

-

-

Detection: Use a UV detector at 280 nm.[4]

-

Quantification: Prepare a standard curve with purified carnosol. The limit of detection (LOD) and limit of quantification (LOQ) for carnosol in plant extracts have been reported as 0.04 µg/mg and 0.19 µg/mg of dried leaves, respectively.[11]

In Vitro Antioxidant Activity Assays

Objective: To evaluate the antioxidant capacity of carnosol.

Method 1: DPPH Radical Scavenging Assay [13]

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of carnosol in a suitable solvent.

-

Mix the carnosol solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 20 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of remaining DPPH to determine the scavenging activity.

Method 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay [13]

-

Induce lipid peroxidation in a suitable model system (e.g., beef patties).

-

Homogenize a sample (e.g., 4 g) with 20 mL of 200 g/L trichloroacetic acid solution and centrifuge.

-

Mix 2 mL of the supernatant with an equal volume of freshly prepared 1 g/L thiobarbituric acid (TBA) solution.

-

Heat the mixture in a water bath at 100 °C for 30 minutes.

-

Cool the mixture and measure the absorbance at 532 nm.

-

Calculate the TBARS value, expressed as mg of malondialdehyde (MDA) equivalents per kg of sample, to assess the inhibition of lipid peroxidation.

Signaling Pathways Modulated by Carnosol

Carnosol exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.

Inhibition of the NF-κB Signaling Pathway

Carnosol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses.[14][15][16]

Experimental Workflow:

-

Cell Culture and Treatment: Culture macrophage cell lines (e.g., RAW 264.7) or other relevant cells. Treat the cells with an inflammatory stimulus like lipopolysaccharide (LPS) in the presence or absence of carnosol.[15]

-

Western Blot Analysis: Prepare whole-cell or nuclear extracts. Perform western blotting to analyze the phosphorylation and degradation of IκBα, and the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[14][15]

-

Immunofluorescence: Use immunofluorescence staining to visualize the nuclear translocation of p65.[14]

-

Reporter Gene Assay: Transfect cells with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene to measure NF-κB transcriptional activity.[15]

Caption: Carnosol inhibits the NF-κB signaling pathway.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Carnosol has been shown to modulate this pathway, often leading to anti-cancer effects.[3][17]

Experimental Workflow:

-

Cell Culture and Treatment: Use cancer cell lines (e.g., prostate cancer cells) and treat with carnosol at various concentrations and time points.

-

Western Blot Analysis: Analyze the phosphorylation status of key proteins in the pathway, such as PI3K and Akt (at Ser473), using phospho-specific antibodies. Total protein levels are used as loading controls.[3][18]

Caption: Carnosol modulates the PI3K/Akt signaling pathway.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cancer cell proliferation, survival, and metastasis. Carnosol has been demonstrated to inhibit STAT3 activation.[2][19][20][21]

Experimental Workflow:

-

Cell Culture and Treatment: Treat cancer cells (e.g., breast cancer cell line MDA-MB-231 or colon cancer HCT116) with carnosol.[2][22]

-

Western Blot Analysis: Assess the phosphorylation of STAT3 (at Tyr705) and the total STAT3 protein levels. Also, analyze the expression of STAT3 target genes like cyclin D1 and survivin.[2][22]

-

DNA Binding Assay: Perform an electrophoretic mobility shift assay (EMSA) or a similar DNA binding assay to determine the effect of carnosol on the DNA binding activity of STAT3.[19]

-

Pull-down Assay and Molecular Docking: To investigate direct binding, perform a pull-down assay with recombinant STAT3 protein and use molecular docking simulations to predict the binding site.[20]

Caption: Carnosol inhibits the STAT3 signaling pathway.

Activation of the Keap1-Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular antioxidant responses. Carnosol can activate this pathway, leading to the expression of antioxidant enzymes.[23][24]

Experimental Workflow:

-

Cell Culture and Treatment: Use a relevant cell line, such as human microvascular endothelial cells (HMVEC), and treat with carnosol.[23]

-

Luciferase Reporter Assay: Transfect cells with a reporter construct containing the Antioxidant Response Element (ARE) upstream of a luciferase gene to measure Nrf2 transcriptional activity.[23]

-

Western Blot Analysis: Analyze the nuclear accumulation of Nrf2 and the protein expression of Nrf2 target genes like heme oxygenase-1 (HO-1).[23]

-

Protein-Protein Interaction Assay: Investigate the ability of carnosol to disrupt the interaction between Nrf2 and its inhibitor, Keap1.[23]

Caption: Carnosol activates the Keap1-Nrf2 antioxidant pathway.

Inhibition of SARM1-Mediated Axonal Degeneration

Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1) is an NAD+ hydrolase involved in axonal degeneration. Carnosol has been identified as an inhibitor of SARM1 activity.[5][25][26]

Experimental Workflow:

-

In Vitro SARM1 Activity Assay: Use purified SARM1 protein to measure its NAD+ cleavage activity in the presence and absence of carnosol.[25]

-

Cell-Based Assays: Use neuronal cell lines (e.g., SH-SY5Y) or iPSC-derived neurons. Induce axonal degeneration with a neurotoxin like vincristine (VCR) and assess the protective effect of carnosol by measuring neurite length and cell viability.[25][27]

-

Molecular Docking: Perform in silico molecular docking studies to predict the binding interaction between carnosol and the TIR domain of SARM1.[25][28]

-

Isothermal Titration Calorimetry (ITC): Use ITC to confirm the direct binding of carnosol to the SARM1 protein.[28]

Caption: Carnosol inhibits SARM1-mediated axonal degeneration.

Conclusion

Carnosol, a phenolic diterpene primarily sourced from rosemary and sage, exhibits a remarkable range of biological activities that are of significant interest to the scientific and drug development communities. Its well-characterized antioxidant properties, coupled with its ability to modulate key signaling pathways involved in inflammation and cancer, position it as a promising candidate for further preclinical and clinical investigation. The detailed experimental protocols and pathway analyses provided in this guide offer a comprehensive resource for researchers seeking to explore the therapeutic potential of this multifaceted natural compound. Future research should focus on optimizing extraction and purification methods to enhance yield and purity, as well as on conducting robust in vivo studies to validate the promising in vitro findings and pave the way for the development of novel carnosol-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Validated Method for the Determination of Carnosic Acid and Carnosol in the Fresh Foliage of Salvia rosmarinus and Salvia officinalis from Greece - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Extraction of Carnosic Acid and Carnosol from Sage (Salvia officinalis L.) Leaves by Supercritical Fluid Extraction and Their Antioxidant and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. Antioxidant and Antiproliferative Activities of Bioactive Compounds Contained in Rosmarinus officinalis Used in the Mediterranean Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of antioxidant efficacy of a deflavored and decolorized rosemary extract: effect of carnosol content on the oxidative stability of paprika colored beef patties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carnosol inhibits osteoclastogenesis in vivo and in vitro by blocking the RANKL-induced NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carnosol, an antioxidant in rosemary, suppresses inducible nitric oxide synthase through down-regulating nuclear factor-kappaB in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carnosol Attenuates LPS-Induced Inflammation of Cardiomyoblasts by Inhibiting NF-κB: A Mechanistic in Vitro and in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Inhibitory Effect of Carnosol on Phthalic Anhydride-Induced Atopic Dermatitis via Inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibitory Effect of Carnosol on Phthalic Anhydride-Induced Atopic Dermatitis via Inhibition of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Carnosic acid inhibits STAT3 signaling and induces apoptosis through generation of ROS in human colon cancer HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Carnosol, a Rosemary Ingredient Discovered in a Screen for Inhibitors of SARM1-NAD+ Cleavage Activity, Ameliorates Symptoms of Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Carnosol, a Rosemary Ingredient Discovered in a Screen for Inhibitors of SARM1-NAD+ Cleavage Activity, Ameliorates Symptoms of Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Carnosol's Journey Through the Body: A Preclinical Deep Dive into Bioavailability and Pharmacokinetics

For the Researcher's Bench: An In-Depth Technical Guide

Carnosol, a naturally occurring polyphenol found in herbs like rosemary and sage, has garnered significant attention for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects. Understanding its bioavailability and pharmacokinetic profile is paramount for translating these promising preclinical observations into viable clinical applications. This technical guide provides a comprehensive overview of carnosol's absorption, distribution, metabolism, and excretion (ADME) in preclinical models, with a focus on quantitative data, detailed experimental methodologies, and the molecular pathways it influences.

Pharmacokinetic Profile of Carnosol

The bioavailability and pharmacokinetic parameters of carnosol have been investigated in preclinical models, primarily in mice. These studies reveal that carnosol is orally bioavailable, reaching detectable and biologically active concentrations in the plasma. However, it's crucial to distinguish between studies using pure carnosol and those utilizing rosemary extracts, as the presence of other phytochemicals can influence its absorption and metabolism.

A key study by Vemu et al. (2021) provides the first pharmacokinetic profile of pure carnosol in mice. Following a single oral gavage dose of 100 mg/kg, carnosol reached a maximum plasma concentration (Cmax) that exceeded 1 µM. In a separate study by Veenstra et al. (2021), the pharmacokinetics of carnosol were evaluated after oral administration of a standardized rosemary extract (100 mg/kg) in mice. The findings from these studies are summarized in the tables below for clear comparison.

Table 1: Pharmacokinetic Parameters of Carnosol in Mice (from Rosemary Extract)

| Parameter | Value |

| Dose | 100 mg/kg (of rosemary extract) |

| Administration Route | Oral Gavage |

| Cmax (Maximum Concentration) | 5.008 µM |

| Tmax (Time to Maximum Concentration) | 0.25 h |

| Half-life (t½) | 7.5 h |

| AUC (Area Under the Curve) | 14.0 µM·h/mL |

Table 2: Pharmacokinetic Parameters of Pure Carnosol in Mice

| Parameter | Value |

| Dose | 100 mg/kg |

| Administration Route | Oral Gavage |

| Cmax (Maximum Concentration) | > 1 µM |

It is important to note that while the study on pure carnosol confirmed its absorption, detailed parameters such as Tmax, half-life, and AUC were not fully detailed in the available literature.

Experimental Protocols: A Closer Look

To ensure the reproducibility and accurate interpretation of pharmacokinetic data, understanding the underlying experimental methodologies is essential. The following sections detail the typical protocols employed in the preclinical evaluation of carnosol.

Animal Models and Dosing

The most commonly used preclinical model for carnosol pharmacokinetic studies is the C57BL/6 mouse.

Oral Gavage Procedure:

Oral gavage is the standard method for administering precise doses of carnosol or rosemary extract to rodents.

-

Animal Restraint: Mice are firmly but gently restrained by the scruff of the neck to immobilize the head and body.

-

Gavage Needle Selection: A sterile, ball-tipped gavage needle (typically 20-22 gauge for adult mice) is used to prevent esophageal injury. The length of the needle is pre-measured against the mouse, from the tip of the nose to the last rib, to ensure direct delivery to the stomach without causing perforation.

-

Administration: The needle is carefully inserted into the mouth and advanced along the roof of the mouth towards the esophagus. The animal's swallowing reflex aids in guiding the tube. The substance is then slowly administered.

-

Vehicle: Carnosol, being lipophilic, is often dissolved in an oil-based vehicle such as cottonseed oil to facilitate oral administration.

Caption: Workflow for a typical preclinical pharmacokinetic study of carnosol.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of carnosol in biological matrices like plasma.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation. An organic solvent, such as acetonitrile containing 0.1% formic acid, is added to the plasma to precipitate proteins. An internal standard (e.g., butyl paraben) is often included to ensure accuracy. The sample is then centrifuged, and the supernatant is collected for analysis.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reverse-phase column is commonly used to separate carnosol from other plasma components. A gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, is employed to achieve optimal separation.

-

Mass Spectrometry Detection: Following chromatographic separation, the eluent is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of carnosol and the internal standard.

Signaling Pathways Modulated by Carnosol

Carnosol exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular antioxidant responses. Carnosol is a known activator of this pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like carnosol, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased production of protective enzymes like heme oxygenase-1 (HO-1).

Caption: Carnosol activates the Nrf2 antioxidant response pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Carnosol has been shown to inhibit this pathway, contributing to its anti-cancer effects. It can suppress the phosphorylation and activation of key components of this pathway, such as Akt and mTOR, leading to the inhibition of downstream signaling and ultimately inducing apoptosis in cancer cells.

Caption: Carnosol inhibits the pro-survival PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB is activated, leading to the production of pro-inflammatory mediators. Carnosol has demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway. It can prevent the degradation of the inhibitor of NF-κB (IκBα), which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of inflammatory genes.

In Vitro Antioxidant Properties of Carnosol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnosol, a phenolic diterpene predominantly found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis), has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activities of carnosol, focusing on its mechanisms of action, quantitative efficacy in various antioxidant assays, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of carnosol as an antioxidant agent. The guide summarizes key quantitative data, outlines detailed methodologies for essential in vitro assays, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an overabundance of ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are molecules that can neutralize ROS, thereby mitigating oxidative damage. Carnosol has emerged as a promising natural antioxidant, exhibiting a multi-faceted mechanism of action that includes direct radical scavenging and the modulation of key cellular signaling pathways involved in the endogenous antioxidant response.

Mechanisms of Antioxidant Action

Carnosol exerts its antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: Carnosol's phenolic structure enables it to donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reactions of oxidation. This direct scavenging activity has been demonstrated against various radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[1][2]

-

Modulation of Cellular Signaling Pathways: Beyond direct scavenging, carnosol influences cellular redox homeostasis by modulating key signaling pathways:

-

Nrf2-ARE Pathway Activation: Carnosol is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[3][4][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Carnosol can interact with Keap1, leading to the dissociation and nuclear translocation of Nrf2.[3][4] In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. Key downstream targets of this pathway include heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), enzymes that play a critical role in cellular defense against oxidative stress.[5][6]

-

Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is often associated with the production of pro-oxidant molecules. Carnosol has been shown to inhibit the activation of the NF-κB pathway.[1][7] It can prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][2][8] By inhibiting NF-κB, carnosol can suppress the expression of pro-inflammatory and pro-oxidant genes.

-

Quantitative Antioxidant Activity

The antioxidant efficacy of carnosol has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the radicals in a given assay. Lower IC50 values indicate higher antioxidant activity.

| Assay | Model System | IC50 of Carnosol | Reference |

| DPPH Radical Scavenging | Chemical Assay | 9.4 µM | [2] |

| Inhibition of LDL Oxidation (TBARS) | Human Low-Density Lipoprotein | 7 - 10 µmol/L | [9] |

| Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide-stimulated RAW 264.7 cells | 9.4 µM | [2] |

| MMP-9 Activity Inhibition | Gelatin Zymography | ~5 µM | [10] |

| Cell Viability (Antiproliferative) | LNCaP and 22Rv1 prostate cancer cells | 19.6 µM and 22.9 µM, respectively | |

| Cell Viability (Antiproliferative) | Breast cancer cells | ~40 µM | [10] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the antioxidant properties of carnosol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from violet to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Carnosol stock solution (in a suitable solvent)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a series of dilutions of the carnosol stock solution and the positive control in the same solvent used for the DPPH solution.

-

Reaction Setup: In a 96-well plate, add a specific volume of each carnosol dilution or positive control to the wells. Add the same volume of solvent to the blank wells.

-

Initiation of Reaction: Add a fixed volume of the DPPH working solution to all wells.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100

-

IC50 Determination: Plot the percentage of scavenging activity against the corresponding concentrations of carnosol. The IC50 value is the concentration of carnosol that causes 50% scavenging of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Ethanol or phosphate-buffered saline (PBS)

-

Carnosol stock solution

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Generation of ABTS Radical Cation (ABTS•+): Mix equal volumes of the 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ stock solution.

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of the carnosol stock solution and the positive control.

-

Reaction Setup: Add a small volume of each carnosol dilution or positive control to the wells of a 96-well plate.

-

Initiation of Reaction: Add a larger volume of the ABTS•+ working solution to all wells.

-

Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.

-

IC50 Determination: Determine the IC50 value by plotting the percentage of scavenging against the concentration of carnosol.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular ROS formation in cultured cells.

Materials:

-

Human hepatocellular carcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator

-

Carnosol stock solution (sterile-filtered)

-

Phosphate-buffered saline (PBS)

-

Black 96-well microplate (for fluorescence reading)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a black 96-well microplate at an appropriate density and allow them to adhere overnight.

-

Cell Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with various concentrations of carnosol (and a vehicle control) in serum-free medium for a specific duration (e.g., 1-2 hours).

-

DCFH-DA Staining: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution to each well and incubate in the dark at 37°C for a specified time (e.g., 30-60 minutes). DCFH-DA is a non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells with PBS. Add a solution of AAPH (or another ROS inducer) to all wells except for the negative control wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) at regular intervals for a set period (e.g., every 5 minutes for 1 hour).

-

Data Analysis: Calculate the area under the curve (AUC) from the fluorescence kinetics plot for each treatment group. The CAA value can be expressed as the percentage reduction in AUC in the presence of carnosol compared to the control.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by carnosol and the general workflows of the described antioxidant assays.

Caption: Carnosol-mediated activation of the Nrf2-ARE signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by Carnosol.

Caption: General experimental workflow for in vitro antioxidant assays.

Conclusion

Carnosol demonstrates significant in vitro antioxidant properties through both direct radical scavenging and the modulation of critical cellular signaling pathways, namely the activation of the Nrf2-ARE pathway and the inhibition of the pro-inflammatory NF-κB pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of carnosol in combating conditions associated with oxidative stress. Future in vitro studies could focus on more complex cellular models and explore the synergistic effects of carnosol with other antioxidant compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Carnosol, an antioxidant in rosemary, suppresses inducible nitric oxide synthase through down-regulating nuclear factor-kappaB in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carnosol as a Nrf2 Activator Improves Endothelial Barrier Function Through Antioxidative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnosol as a Nrf2 Activator Improves Endothelial Barrier Function Through Antioxidative Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carnosic acid induces the NAD(P)H: quinone oxidoreductase 1 expression in rat clone 9 cells through the p38/nuclear factor erythroid-2 related factor 2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carnosol inhibits osteoclastogenesis in vivo and in vitro by blocking the RANKL-induced NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Preliminary Anti-inflammatory Effects of Carnosol

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the current understanding of Carnosol's anti-inflammatory properties, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Introduction

Carnosol is a naturally occurring phenolic diterpene predominantly found in culinary herbs such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis).[1][2] Possessing a potent antioxidant profile, Carnosol has garnered significant scientific interest for its diverse pharmacological activities, including anti-cancer and anti-inflammatory effects.[3][4] Its therapeutic potential is attributed to its ability to modulate multiple deregulated signaling pathways associated with the inflammatory process.[3][5][6] This technical guide synthesizes the findings from preliminary studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways Carnosol influences.

Molecular Mechanisms and Signaling Pathways

Carnosol exerts its anti-inflammatory effects by targeting key signaling cascades that regulate the expression of pro-inflammatory mediators. The primary pathways identified are the Nuclear Factor-kappaB (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation. This allows NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of genes for cytokines (TNF-α, IL-1β, IL-6), enzymes (iNOS, COX-2), and adhesion molecules.[1][5][7]

Carnosol has been shown to potently inhibit this pathway. Studies demonstrate that Carnosol treatment reduces the translocation of NF-κB subunits to the nucleus in activated macrophages.[1][8] The mechanism involves the down-regulation of IKK activity, which prevents the phosphorylation and subsequent degradation of IκBα.[1][8][9]

References

- 1. Carnosol, an antioxidant in rosemary, suppresses inducible nitric oxide synthase through down-regulating nuclear factor-kappaB in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Anti-Inflammatory Effect of Rosmarinus officinalis in Preclinical In Vivo Models of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Carnosol: A Promising Anti-Cancer and Anti-Inflammatory Agent - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory Therapeutic Mechanisms of Natural Products: Insight from Rosemary Diterpenes, Carnosic Acid and Carnosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

Initial toxicity screening of Carnosol in cell cultures

An In-Depth Technical Guide to the Initial Toxicity Screening of Carnosol in Cell Cultures

Introduction

Carnosol is a naturally occurring phenolic diterpene found in high concentrations in culinary herbs such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis).[1][2][3] Extensive research has highlighted its potent antioxidant, anti-inflammatory, and antimicrobial properties.[2][4][5] More recently, carnosol has garnered significant attention for its promising anti-cancer activities, demonstrating an ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines.[1][3][4][5] Notably, carnosol often exhibits selective toxicity towards cancerous cells while being well-tolerated by non-tumorigenic cells, making it a compelling candidate for further investigation in drug development.[1][3]

This technical guide provides a comprehensive overview of the methodologies used for the initial in vitro toxicity screening of carnosol. It details key experimental protocols, presents quantitative data from various studies, and visualizes the underlying molecular pathways affected by carnosol treatment. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of natural compounds for therapeutic applications.

Experimental Protocols

A thorough initial toxicity screening of carnosol involves a battery of assays to assess its effects on cell viability, membrane integrity, and mechanisms of cell death.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight under standard conditions (37°C, 5% CO₂).[7]

-

Carnosol Treatment: Prepare serial dilutions of carnosol in the appropriate cell culture medium. Replace the existing medium with 100 µL of the carnosol-containing medium and incubate for the desired time periods (e.g., 24, 48, 72 hours).[7][8]

-

MTT Addition: Following treatment, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6][7] Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[7] The intensity of the purple color is directly proportional to the number of viable cells.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[9] It serves as an indicator of cell lysis and membrane integrity.

Protocol:

-

Cell Plating and Treatment: Seed cells in a 96-well plate and treat with various concentrations of carnosol as described for the MTT assay. Include appropriate controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell background control.[10][11][12]

-

Supernatant Collection: After the incubation period, centrifuge the plate at approximately 250 x g for 10 minutes.[11]

-

LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[11] Add 100 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.[11]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released.[13]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[15][16] Propidium iodide, a fluorescent nuclear stain, is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with carnosol for the desired duration. Harvest the cells (including any floating cells in the supernatant) by trypsinization or scraping, followed by centrifugation.

-

Cell Washing: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[14]

-

Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.[14]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

-

Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Intracellular Reactive Oxygen Species (ROS) Detection

Carnosol's cytotoxic effects are often linked to the generation of reactive oxygen species.[17][18][19] Intracellular ROS can be measured using fluorescent probes like 2′,7′-dichlorofluorescein diacetate (DCFDA).

Protocol:

-

Cell Treatment: Treat cells with carnosol for the specified time.

-

DCFDA Staining: Following treatment, wash the cells with PBS and incubate them with 5 µM DCFDA for 30 minutes at 37°C in the dark.[18]

-

Analysis: After incubation, wash the cells again to remove excess probe. ROS production can be quantified by measuring the fluorescence intensity using a fluorescence microscope or a flow cytometer.[18]

Data Presentation: Quantitative Effects of Carnosol

The following tables summarize quantitative data on the cytotoxic and anti-proliferative effects of carnosol across various human cancer cell lines.

Table 1: IC₅₀ Values of Carnosol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |

| HCT116 | Colon Cancer | Not explicitly stated, but viability reduced in a concentration-dependent manner | 24 | [17] |

| Caco-2 | Colon Cancer | ~23 µM (antiproliferative) | 20 | [20] |

| PC3 | Prostate Cancer | ~40-60 µM (G2 arrest) | 48 | [21] |

| MCF-7 | Breast Cancer | 82 µM | Not specified | [1][22] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~83 µM | 24 | [18] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~25 µM | 48 | [18] |

| A375 | Melanoma | < 20 µM | 72 | [2] |

| K-562 | Chronic Myeloid Leukemia | Low IC₅₀ values reported for extracts containing carnosol | 48 | [23] |

Table 2: Effects of Carnosol on Cell Cycle Distribution

| Cell Line | Carnosol Conc. (µM) | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Exposure Time (h) | Reference |

| PC3 | 20 | 13.1 | 19.22 | 48 | [21] |

| PC3 | 40 | 13.1 | 18.98 | 48 | [21] |

| PC3 | 60 | 13.1 | 22.63 | 48 | [21] |

| MDA-MB-231 | 50 | 27 | 47 | 24 | [18] |

| MDA-MB-231 | 100 | 27 | 36 | 24 | [18] |

| Caco-2 | 23 | Accumulation in G2/M observed | Not quantified | 20 | [20] |

Visualization of Mechanisms and Workflows

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for toxicity screening and the logical relationships in carnosol's mechanism of action.

References

- 1. Carnosol: A promising anti-cancer and anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carnosol: a promising anti-cancer and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Anticancer Properties of Carnosol: A Summary of in Vitro and In Vivo Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. bds.berkeley.edu [bds.berkeley.edu]

- 8. texaschildrens.org [texaschildrens.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. LDH cytotoxicity assay [protocols.io]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tiarisbiosciences.com [tiarisbiosciences.com]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kumc.edu [kumc.edu]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. Carnosol induces apoptosis through generation of ROS and inactivation of STAT3 signaling in human colon cancer HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carnosol Induces ROS-Mediated Beclin1-Independent Autophagy and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carnosol induces ROS-mediated beclin1-independent autophagy and apoptosis in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Induction of G2/M phase cell cycle arrest by carnosol and carnosic acid is associated with alteration of cyclin A and cyclin B1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carnosol, a dietary diterpene, displays growth inhibitory effects in human prostate cancer PC3 cells leading to G2-phase cell cycle arrest and targets the 5'-AMP-activated protein kinase (AMPK) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Carnosol | C20H26O4 | CID 442009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Inhibitory effects of rosemary extracts, carnosic acid and rosmarinic acid on the growth of various human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Isolation of Carnosol from Rosmarinus officinalis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carnosol is a phenolic diterpene found in rosemary (Rosmarinus officinalis) that, along with carnosic acid, is a major contributor to the plant's antioxidant properties.[1][2] These compounds are of significant interest to the food, cosmetic, and pharmaceutical industries.[3][4] Carnosol is structurally related to carnosic acid and is often found alongside it in rosemary extracts.[4][5][6] This document provides detailed protocols for the isolation of carnosol from Rosmarinus officinalis, summarizing quantitative data and experimental methodologies from published literature.

Data Presentation: Purity and Recovery of Carnosol

The following table summarizes the reported purity and recovery of carnosol from Rosmarinus officinalis using different isolation techniques.

| Isolation Method | Starting Material | Purity (%) | Recovery (%) | Reference |

| Centrifugal Partition Chromatography | Crude Rosemary Extract | 94.4 ± 0.9 | 94.8 ± 2.3 | [1][2][7] |

| Column Chromatography | Rosemary Extract (Ethanol-water) | 42-48 (combined with Carnosic Acid) | Not Reported | [3] |

Experimental Protocols

This section details the methodologies for the extraction and purification of carnosol from Rosmarinus officinalis.

Protocol 1: Solvent Extraction of Carnosol from Dried Rosemary Leaves

This protocol describes a general method for obtaining a crude extract rich in carnosol and other phenolic diterpenes.

Materials and Reagents:

-

Dried leaves of Rosmarinus officinalis

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Grinder or mill

Procedure:

-

Preparation of Plant Material: Dry the freshly collected rosemary leaves in the dark to prevent degradation of light-sensitive compounds. Once dried, grind the leaves into a fine powder using a grinder or mill.[10]

-

Extraction:

-

Macerate the powdered rosemary leaves with methanol (a common solvent-to-solid ratio is 10:1 v/w) for 24 hours at room temperature with occasional stirring.

-

Alternatively, use ultrasound-assisted extraction by treating a suspension of the rosemary powder in methanol (e.g., 1.0 g in 20 mL) with ultrasound at 170 W and 50 kHz for 20 minutes.[10]

-

-

Filtration: Separate the extract from the plant material by filtration through filter paper. Wash the residue with a small amount of the extraction solvent to ensure maximum recovery.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.

-

Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Purification of Carnosol using Centrifugal Partition Chromatography (CPC)

This protocol describes a one-step purification method to obtain high-purity carnosol from a crude rosemary extract.[1][2]

Materials and Reagents:

-

Crude rosemary extract (containing carnosol and carnosic acid)

-

Hexane

-

Ethyl acetate

-

Methanol

-

Water

-

Centrifugal Partition Chromatograph

-

Fraction collector

-

HPLC system for analysis

Procedure:

-

Preparation of Two-Phase Solvent System: Prepare a two-phase solvent system of hexane/ethyl acetate/methanol/water in a volumetric ratio of 3:2:3:2.[1][7] Equilibrate the mixture in a separatory funnel and separate the two phases. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.

-

CPC System Preparation: Fill the CPC column with the stationary phase (upper phase).

-

Sample Preparation: Dissolve a known amount of the crude rosemary extract (e.g., 900 mg) in a small volume of the mobile phase (lower phase).[1][7]

-

Chromatographic Separation:

-

Fraction Analysis: Analyze the collected fractions for the presence and purity of carnosol using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Pooling and Concentration: Pool the fractions containing pure carnosol and evaporate the solvent to obtain the isolated compound.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of carnosol from Rosmarinus officinalis.

Caption: Workflow for the isolation of Carnosol from Rosmarinus officinalis.

References

- 1. One-step isolation of carnosic acid and carnosol from rosemary by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2021038340A1 - Carnosic acid, carnosol and rosmarinic acid isolation method - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-step isolation of carnosic acid and carnosol from rosemary by centrifugal partition chromatography. | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN105669432A - Method for comprehensive extraction of carnosic acid, carnosol and ursolic acid - Google Patents [patents.google.com]

- 9. Multiresponse optimization of an extraction procedure of carnosol and rosmarinic and carnosic acids from rosemary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Application Notes & Protocols for Carnosol Quantification using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosol is a phenolic diterpene found predominantly in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). It is recognized for its potent antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of significant interest in the pharmaceutical, cosmetic, and food industries. Accurate and precise quantification of carnosol is crucial for quality control, formulation development, and stability testing. This document provides detailed application notes and protocols for the quantification of carnosol using High-Performance Liquid Chromatography (HPLC).

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The principle relies on the distribution of the analyte (carnosol) between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). By optimizing the stationary phase, mobile phase composition, and other chromatographic conditions, carnosol can be effectively separated from other components in the sample matrix and quantified by a suitable detector, typically a UV-Vis or Photodiode Array (PDA) detector.

Experimental Protocols

Several validated HPLC methods have been reported for the quantification of carnosol. Below are detailed protocols derived from various scientific studies. Researchers should select and optimize the method that best suits their specific sample matrix and available instrumentation.

Method 1: Isocratic HPLC-UV Method for Plant Extracts

This method is suitable for the routine quality control of carnosol in plant extracts.

-

Instrumentation:

-

HPLC system with a UV-Vis or PDA detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

-

-

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (analytical grade)

-

Carnosol reference standard (≥98% purity)

-

Methanol (HPLC grade) for sample and standard preparation

-

-

Chromatographic Conditions:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of carnosol (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range that brackets the expected concentration of carnosol in the samples (e.g., 1-100 µg/mL).

-

-

Sample Preparation (for Plant Material):

-

Grind the dried plant material to a fine powder.

-

Accurately weigh about 0.5 g of the powdered sample into a centrifuge tube.

-

Add a suitable extraction solvent. Methanol or a mixture of methanol and phosphoric acid (99.5:0.5, v/v) can be effective.[1] Acetone has also been shown to be efficient for extracting carnosic acid, which can be a precursor to carnosol.[2]

-

Vortex the mixture for 1 minute and then sonicate for 15-20 minutes.[1][2]

-

Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Method 2: Gradient HPLC-PDA Method for Complex Matrices

This gradient method provides better resolution and is suitable for analyzing carnosol in complex matrices such as food products or cosmetic formulations.

-

Instrumentation:

-

HPLC system with a PDA detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

-

-

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Acetic acid (analytical grade)

-

Carnosol reference standard (≥98% purity)

-

Methanol (HPLC grade)

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-4 min: 100% A

-

4-17 min: Linear gradient to 50% A / 50% B

-

17-20 min: Hold at 100% B

-

20-25 min: Return to 100% A and equilibrate[3]

-

-

Flow Rate: 0.5 - 1.0 mL/min[3]

-

Injection Volume: 5-20 µL

-

Column Temperature: 22-30 °C[3]

-

Detection: PDA scan (e.g., 200-400 nm), with quantification at 230 nm or 280 nm.

-

-

Preparation of Standard Solutions: (Follow the same procedure as in Method 1)

-

Sample Preparation (for Food Matrices like Oils and Processed Meats):

-

Homogenize the sample.

-

For oily matrices, a liquid-liquid extraction is often employed. For instance, n-hexane-saturated acetonitrile can be used to extract carnosol from edible oils.

-

For processed meats, an extraction with a solvent mixture like methanol/water may be followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

-

The final extract should be filtered through a 0.45 µm syringe filter before injection.

-

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the quantitative data from various validated HPLC methods for carnosol quantification.

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range (µg/mL) | 2.5 - 200[1] | 0.19 - 5.64 (µg/g)[3] | 6.25 - 400[4][5] |

| Correlation Coefficient (r²) | >0.999[1] | 0.99907[3] | 0.9987 - 1.0000[4][5] |

| Limit of Detection (LOD) (µg/mL) | 0.25[1] | 0.04 (µg/mg)[3] | 0.22 - 1.73[4][5][6] |

| Limit of Quantification (LOQ) (µg/mL) | 0.75[1] | 0.19 (µg/mg)[3] | 0.66 - 5.23[4][5][6] |

| Recovery (%) | 97.5 - 102.2[1] | 81 - 108[3] | 70.6 - 114.0[5][6] |

| Precision (RSD %) | < 5% | Intra-day: 2.8-3.6, Inter-day: 1.9-3.6[3] | 0.2 - 3.8[6] |

| Retention Time (min) | ~10-15 | 16.14 ± 0.04[3] | Varies with method |

Stability Considerations

Carnosol is known to be unstable under certain conditions. Both carnosol and its precursor, carnosic acid, are sensitive to light, high temperatures, and protic solvents.[2] Degradation of carnosol increases with temperature. Therefore, it is crucial to:

-

Store reference standards and samples in a cool, dark place.

-

Prepare fresh solutions and analyze them promptly.

-

Use amber vials to protect solutions from light.

-

Minimize the exposure of samples to high temperatures during preparation and analysis.

Visualizations

Experimental Workflow for Carnosol Quantification